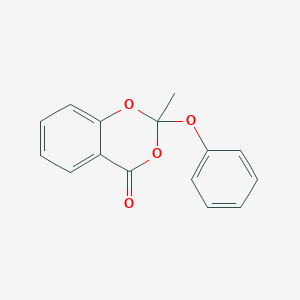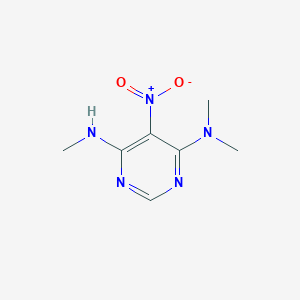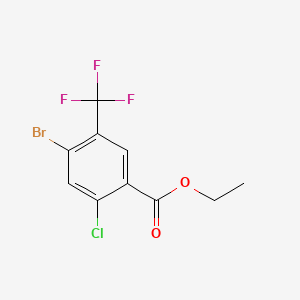
3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of pyridine with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Starting Materials: Pyridine and pinacolborane.
Catalyst: Palladium-based catalyst (e.g., Pd(PPh3)4).
Solvent: Tetrahydrofuran (THF) or another suitable solvent.
Reaction Conditions: Inert atmosphere, room temperature to 80°C, reaction time of several hours.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts to corresponding boronic acid derivatives.
Substitution: Reacts with electrophiles to form substituted pyridine derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses aryl or vinyl halides, palladium catalyst, and a base (e.g., K2CO3) in a solvent like THF or toluene.
Oxidation: Uses oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Uses electrophiles such as alkyl halides or acyl chlorides.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Produces boronic acids.
Substitution: Produces substituted pyridine derivatives.
Scientific Research Applications
3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine is extensively used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the development of biologically active compounds and probes.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.
Base: Deprotonates the boronic ester, enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-(4,4,5,5-Tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its tetraethyl groups, which provide steric hindrance and enhance stability compared to its tetramethyl counterparts. This makes it particularly useful in reactions requiring high selectivity and stability.
Properties
Molecular Formula |
C15H24BNO2 |
|---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
3-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H24BNO2/c1-5-14(6-2)15(7-3,8-4)19-16(18-14)13-10-9-11-17-12-13/h9-12H,5-8H2,1-4H3 |
InChI Key |
UIWWASBNDPQVLD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(CC)CC)(CC)CC)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)


![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)


![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
